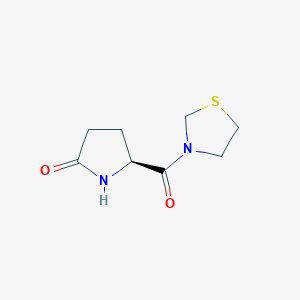![molecular formula C24H34O B12577397 6-Propyl-3-[4-(4-propylphenyl)cyclohexyl]cyclohex-2-en-1-one CAS No. 200133-51-3](/img/structure/B12577397.png)
6-Propyl-3-[4-(4-propylphenyl)cyclohexyl]cyclohex-2-en-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Propyl-3-[4-(4-propylphenyl)cyclohexyl]cyclohex-2-en-1-one is an organic compound with a complex structure that includes multiple cyclohexyl and phenyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-Propyl-3-[4-(4-propylphenyl)cyclohexyl]cyclohex-2-en-1-one can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under controlled conditions. The reaction typically requires a catalyst and specific temperature and pressure settings to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors where the reaction conditions are meticulously controlled. The use of high-purity reagents and advanced purification techniques ensures the final product meets the required standards for various applications.
Análisis De Reacciones Químicas
Types of Reactions
6-Propyl-3-[4-(4-propylphenyl)cyclohexyl]cyclohex-2-en-1-one undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Various substitution reactions can occur, where one functional group is replaced by another. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens, nucleophiles, and other reactive species.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction typically produces alcohols.
Aplicaciones Científicas De Investigación
6-Propyl-3-[4-(4-propylphenyl)cyclohexyl]cyclohex-2-en-1-one has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity and interactions with various biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 6-Propyl-3-[4-(4-propylphenyl)cyclohexyl]cyclohex-2-en-1-one involves its interaction with specific molecular targets. These interactions can lead to various biochemical pathways being activated or inhibited, depending on the context. The compound’s structure allows it to bind to certain enzymes or receptors, modulating their activity and resulting in specific physiological effects.
Comparación Con Compuestos Similares
Similar Compounds
Cyclohexenone: A simpler compound with a similar cyclohexyl structure.
Phenylcyclohexane: Contains a phenyl group attached to a cyclohexane ring.
Propylcyclohexane: Features a propyl group attached to a cyclohexane ring.
Uniqueness
6-Propyl-3-[4-(4-propylphenyl)cyclohexyl]cyclohex-2-en-1-one is unique due to its combination of multiple functional groups and complex structure. This uniqueness allows it to participate in a wide range of chemical reactions and makes it valuable for various applications in research and industry.
Propiedades
Número CAS |
200133-51-3 |
|---|---|
Fórmula molecular |
C24H34O |
Peso molecular |
338.5 g/mol |
Nombre IUPAC |
6-propyl-3-[4-(4-propylphenyl)cyclohexyl]cyclohex-2-en-1-one |
InChI |
InChI=1S/C24H34O/c1-3-5-18-7-9-19(10-8-18)20-11-13-21(14-12-20)23-16-15-22(6-4-2)24(25)17-23/h7-10,17,20-22H,3-6,11-16H2,1-2H3 |
Clave InChI |
SWLWDFIGSAYVHL-UHFFFAOYSA-N |
SMILES canónico |
CCCC1CCC(=CC1=O)C2CCC(CC2)C3=CC=C(C=C3)CCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


methanone](/img/structure/B12577317.png)

![2-Pyridinamine, 3-([1,1'-biphenyl]-2-ylmethoxy)-](/img/structure/B12577323.png)

![[Octane-1,8-diyldi(thiene-5,2-diyl)]dimethanethiol](/img/structure/B12577337.png)
![Trichloro[12-(trimethylsilyl)dodec-11-YN-1-YL]silane](/img/structure/B12577338.png)
![(Bicyclo[2.2.1]heptan-2-yl)(1H-inden-1-yl)dimethoxysilane](/img/structure/B12577339.png)


![[4-(2-Ethyl-4-m-tolyl-thiazol-5-yl)-pyridin-2-yl]-(3-phenyl-propyl)-amine](/img/structure/B12577368.png)
![N-Allyl-2-{[2-(4-methylphenyl)-4-quinazolinyl]sulfanyl}acetamide](/img/structure/B12577374.png)
![1,4-Dioxaspiro[4.5]dec-7-ene-8-carbonyl azide, 7-methyl-](/img/structure/B12577382.png)
![N~1~,N~2~-Bis[(anthracen-9-yl)methyl]ethane-1,2-diamine](/img/structure/B12577383.png)

